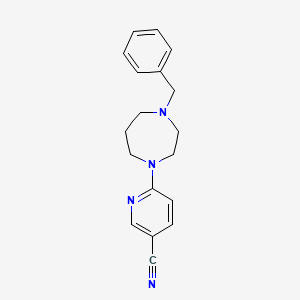

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile

Description

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is a nicotinonitrile derivative featuring a 1,4-diazepane ring substituted with a benzyl group at the 4-position. Its molecular formula is C₁₈H₂₀N₄ (calculated molecular weight: 300.38 g/mol). The compound combines a pyridine-3-carbonitrile core with a 4-benzyl-1,4-diazepan-1-yl substituent, which introduces both lipophilic and steric effects.

Properties

Molecular Formula |

C18H20N4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

6-(4-benzyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H20N4/c19-13-17-7-8-18(20-14-17)22-10-4-9-21(11-12-22)15-16-5-2-1-3-6-16/h1-3,5-8,14H,4,9-12,15H2 |

InChI Key |

FOHZEYYBQOGBDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)C2=NC=C(C=C2)C#N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.

Benzylation: The diazepane ring is then benzylated using benzyl halides under basic conditions.

Nicotinonitrile Attachment: The benzylated diazepane is reacted with nicotinonitrile derivatives under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine within the diazepane ring undergoes alkylation or acylation under mild conditions. For example:

| Reaction Type | Reagent/Conditions | Product | Key Features |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | 6-(4-Benzyl-1,4-diazepan-1-yl)-N-methylnicotinonitrile | Regioselective alkylation at the diazepane nitrogen. |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT, 4h | 6-(4-Benzyl-1-acetyl-1,4-diazepan-1-yl)nicotinonitrile | Forms stable amide derivatives for biological screening. |

Nitrile Group Transformations

The nitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions:

Hydrolysis to Carboxylic Acid or Amide

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, reflux, 6h | 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinic acid | Yields carboxylic acid via intermediate amide. |

| Basic Hydrolysis | NaOH (aq.), H₂O₂, 80°C, 3h | 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinamide | Selective conversion to primary amide. |

[3+2] Cycloaddition with Azides

The nitrile group reacts with sodium azide under Huisgen conditions to form tetrazoles:

| Reagents | Conditions | Product |

|---|---|---|

| NaN₃, ZnBr₂, DMF, 120°C, 24h | Microwave-assisted | 6-(4-Benzyl-1,4-diazepan-1-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Palladium-Catalyzed Cross-Coupling

The pyridine ring undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Nickel-Catalyzed C–H Functionalization

Nickel(II) catalysts promote oxidative coupling with alkenes:

| Catalyst | Substrate | Product |

|---|---|---|

| NiCl₂, NaBH₄, ⁿBuONO | Styrene derivatives | 6-(4-Benzyl-1,4-diazepan-1-yl)-3-allylnicotinonitrile |

Reductive Amination

The diazepane ring’s amine reacts with aldehydes/ketones in reductive amination:

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, RT, 6h | 6-(4-Benzyl-1-(benzyl)-1,4-diazepan-1-yl)nicotinonitrile |

Comparative Reactivity with Analogues

The benzyl-diazepane substituent enhances steric hindrance and electronic effects compared to simpler analogues:

| Compound | Reactivity Toward MeI (Alkylation) | Nitrile Hydrolysis Rate |

|---|---|---|

| 6-(1,4-Diazepan-1-yl)nicotinonitrile | Faster (t₁/₂ = 2h) | Slower (t₁/₂ = 8h) |

| This compound | Slower (t₁/₂ = 6h) | Faster (t₁/₂ = 3h) |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) in MeOH leads to cleavage of the diazepane ring, forming 6-aminonicotinonitrile.

-

Oxidative Stability : Resists oxidation by H₂O₂ but degrades in the presence of MnO₂, yielding N-oxide derivatives.

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and biological target engagement.

Scientific Research Applications

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.

Materials Science: Utilized in the synthesis of novel materials with specific properties.

Biological Studies: Investigated for its interactions with biological targets and potential biological activity.

Industrial Chemistry: Employed in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The benzyl and diazepane moieties may interact with enzymes or receptors, modulating their activity. The nicotinonitrile group can participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile with related compounds:

*Predicted using fragment-based methods.

Key Observations :

- The benzyl group in the target compound increases molecular weight and lipophilicity (LogP ~3.2) compared to the non-benzylated analog (LogP ~1.5) . This may improve membrane permeability but reduce aqueous solubility.

- Glycosidated derivatives (e.g., compounds 5b,c in ) exhibit significantly lower LogP values due to hydrophilic sugar moieties, which could enhance solubility but limit blood-brain barrier penetration .

Anticancer Potential

- Target Compound : While direct data is unavailable, benzyl-substituted diazepane analogs in demonstrated potent anticancer activity , likely due to enhanced lipophilicity improving cellular uptake .

- Non-Benzylated Analog: 6-(1,4-Diazepan-1-yl)nicotinonitrile lacks explicit activity reports but serves as a scaffold for derivatives with confirmed bioactivity .

- Chlorophenyl Derivatives : Compounds like A1 and A4 in showed anti-breast cancer activity (IC₅₀ values <10 μM) via MCF-7 receptor binding, attributed to halogen-mediated hydrophobic interactions .

Antimicrobial Activity

- Hydrazone and Thienopyridine Derivatives (e.g., 8a–d, 4a in ) exhibited broad-spectrum antimicrobial effects, suggesting that the pyridine-carbonitrile core is critical for targeting bacterial enzymes .

Biological Activity

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a diazepane ring and a nitrile functional group linked to a nicotinic structure. The presence of these moieties suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of chymase, an enzyme involved in the inflammatory response .

- Receptor Interaction : The structural components of the compound suggest that it may interact with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and could influence conditions like neurodegenerative diseases .

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

A series of studies have explored the pharmacological effects of related compounds, providing insight into the potential efficacy of this compound:

- Chronic Dermatitis Model : In a mouse model, related benzyl-substituted diazepanes were shown to reduce inflammation effectively when administered orally. This suggests that this compound may also possess anti-inflammatory properties .

- Neuroprotection : Compounds with nitrile groups have been linked to neuroprotective effects through the modulation of glucocorticoid levels and inhibition of neuronal cell death pathways. This aligns with findings from other nitrile-containing pharmaceuticals that demonstrate protective effects against ischemic damage .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.